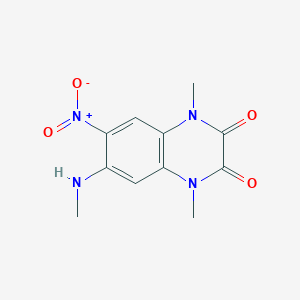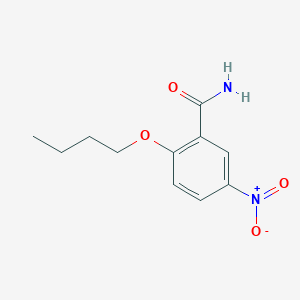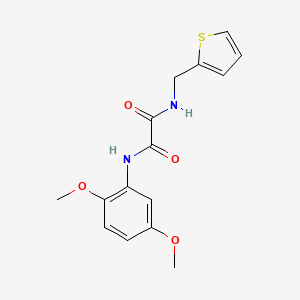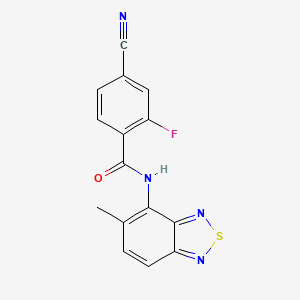![molecular formula C20H21N3O5 B4386655 3,4,5-trimethoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4386655.png)
3,4,5-trimethoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide
Übersicht
Beschreibung
3,4,5-trimethoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a benzamide derivative that contains an oxadiazole ring and a methylphenyl group. The synthesis of this compound is complex, but it has been successfully achieved through various methods.
Wissenschaftliche Forschungsanwendungen
Vascular Health and Endothelial Function
3,4,5-Trimethoxy-trans-stilbene (TMS): , a methoxylated derivative of resveratrol, has been investigated for its vaso-protective effects. Research suggests that TMS can alleviate endothelial dysfunction in diabetic and obese mice. It achieves this by activating the AMP-activated protein kinase (AMPK)/Sirtuin 1 (SIRT1)/endothelial nitric oxide synthase (eNOS) pathway . Endothelial dysfunction is a hallmark of metabolic disorders, and TMS shows promise in improving vascular health.
Antioxidant Properties
TMS demonstrates antioxidant activity. In a study, it was found to alleviate endothelial dysfunction by reducing oxidative stress and enhancing NO bioavailability. The AMPK/SIRT1/eNOS pathway plays a crucial role in this protective effect . Antioxidants are essential for combating oxidative damage and maintaining overall health.
Cancer Research
Derivatives of resveratrol, including TMS, have shown potential in cancer research. TMS inhibits inflammation in macrophages and breast cancer cell invasiveness. Additionally, it exerts strong inhibition of tubulin polymerization by binding to the colchicine site of tubulin . Investigating TMS further in the context of cancer therapy could yield valuable insights.
Metabolic Disorders and Diabetes
Given its positive effects on endothelial function, TMS may hold promise in managing diabetes-related vascular complications. By modulating the AMPK/SIRT1/eNOS pathway, it could mitigate hyperglycemia-induced endothelial dysfunction . Exploring TMS as a complementary approach in diabetes management warrants attention.
Endoplasmic Reticulum (ER) Stress Modulation
TMS has been associated with attenuating ER stress in aortas of diet-induced obese mice. ER stress contributes to various diseases, and TMS’s ability to counteract it highlights its potential therapeutic relevance . Investigating the molecular mechanisms underlying this effect could provide valuable insights.
Organic Synthesis and Medicine
Beyond its biological activities, 3,4,5-trimethoxybenzoic acid (a metabolite of TMS) finds use as an intermediate in medicine and organic synthesis . Its applications extend to making dyes, inks, and photographic developers. While not directly related to TMS, understanding its role in synthetic chemistry is essential.
Eigenschaften
IUPAC Name |
3,4,5-trimethoxy-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5/c1-12-6-5-7-13(8-12)19-22-17(28-23-19)11-21-20(24)14-9-15(25-2)18(27-4)16(10-14)26-3/h5-10H,11H2,1-4H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLMOTHGPIVYETD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CNC(=O)C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[1-(4-fluorobenzoyl)-3-oxo-2-piperazinyl]-N-(4-methylphenyl)acetamide](/img/structure/B4386580.png)
![3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methyl-N-(4-pyridinylmethyl)benzamide](/img/structure/B4386604.png)
![3'-hydroxy-1'-isopropyl-1',8'-dihydrospiro[cyclohexane-1,4'-pyrazolo[3,4-e][1,4]thiazepin]-7'(6'H)-one](/img/structure/B4386612.png)





![3-methyl-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B4386649.png)
![N-[(cycloheptylamino)carbonyl]benzamide](/img/structure/B4386677.png)



![1'-[(5-bromo-2-methoxyphenyl)sulfonyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4386699.png)